3-Methyl-4-oxo-4-phenylbutanoic acid
Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
3-Benzoylbutyric acid serves as a starting material in the synthesis of various heterocyclic compounds. It is used to create derivatives like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These derivatives are significant in various nucleophilic reactions (Soliman, Bakeer, & Attia La., 2010).
Photovoltaic Cell Development
In the field of renewable energy, 3-Benzoylbutyric acid derivatives are synthesized for use in solar cells. These derivatives, when combined with other materials like C60, contribute to the development of efficient photovoltaic cells. The study of their surface morphology and phase separation is crucial for optimizing solar cell performance (Yang, Chang, Yeh, & Guo, 2007).
Coordination Reactions and Complex Synthesis
3-Benzoylbutyric acid-related compounds are used in synthesizing various coordination complexes. These complexes, with specific structural features, have applications in materials science and chemistry, particularly in studying their thermal properties (Mojumdar, Šimon, & Krutošíková, 2009).
Corrosion Inhibition
Derivatives of 3-Benzoylbutyric acid have shown potential as corrosion inhibitors. These compounds can be synthesized and applied in protecting metals like mild steel in corrosive environments, especially acidic solutions. This application is critical in industries where metal preservation is essential (Chafiq et al., 2020).
Liquid Crystal Research
In the field of liquid crystal research, derivatives of 3-Benzoylbutyric acid are synthesized and characterized. Their liquid crystalline properties are studied for potential applications in display technologies and other areas where liquid crystals are utilized (Giziroğlu, Nesrullajev, & Orhan, 2014).
Antitumor Agent Development
Some derivatives of 3-Benzoylbutyric acid are explored as potential antitumor agents. These compounds are investigated for their inhibitory effects on enzymes and cell lines related to cancer, offering insights into new therapeutic approaches (Gangjee et al., 2000).
Biosynthesis Studies
Studies involving 3-Benzoylbutyric acid derivatives contribute to understanding biosynthesis pathways in plants and bacteria. This research helps in deciphering the synthesis of various natural products and may have implications in the production of pharmaceuticals and biochemicals (Hertweck et al., 2001).
Fluorogenic Reagent Development
3-Benzoylbutyric acid derivatives are synthesized for use as fluorogenic reagents in high-sensitivity chromatographic analyses. These derivatives aid in detecting primary amines with high sensitivity, which is crucial in various analytical chemistry applications (Beale, Hsieh, Savage, Wiesler, & Novotny, 1989).
Food Science and Additives
In the context of food science, derivatives of 3-Benzoylbutyric acid are studied for their presence as naturally occurring compounds in foods and as additives. This research is important for understanding the implications of these compounds in food safety and nutrition (del Olmo, Calzada, & Nuñez, 2017).
Apoptosis and Cancer Research
The analogues of 3-Benzoylbutyric acid, such as 4-benzoylbutyrate, are investigated for their effects on apoptosis in colorectal cancer cells. Understanding these mechanisms could lead to new strategies for cancer treatment (Fung et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing metabolic processes .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other carboxylic acids, potentially influencing enzyme activity or receptor signaling .
Pharmacokinetics
It can be hypothesized that, like other similar compounds, it is likely absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
Based on its structural similarity to other carboxylic acids, it may influence cellular metabolism and signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Benzoylbutyric acid . For instance, extreme pH values could affect the ionization state of the compound, potentially altering its absorption and distribution. Similarly, high temperatures could impact its stability, while the presence of other compounds could affect its metabolism and excretion .
Biochemical Analysis
Cellular Effects
It’s plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It’s possible that threshold effects could be observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It’s possible that it could have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
3-methyl-4-oxo-4-phenylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(7-10(12)13)11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDWBJYRJYONCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7315-67-5 | |
Record name | 3-methyl-4-oxo-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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